molecular formula C13H12FN5 B12456771 N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12456771
M. Wt: 257.27 g/mol
InChI Key: PWGUOWXVPJKDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The pyrazolo[3,4-d]pyrimidine core of N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is recognized in scientific research as a privileged scaffold in medicinal chemistry, serving as a bioisostere of the purine moiety found in ATP . This characteristic makes derivatives based on this structure particularly valuable for investigating signal transduction pathways, as they are designed to target the ATP-binding pocket of various kinase enzymes . Compounds featuring this core have demonstrated significant research potential in studies focused on oncology, showing promising anti-proliferative effects across diverse human tumor cell lines . The mechanism of action for these analogs is often linked to the inhibition of key tyrosine kinases, such as members of the Src kinase family and the epidermal growth factor receptor (EGFR), which play critical roles in cell proliferation, survival, and angiogenesis . Furthermore, structural analogs have been explored as inhibitors of other targets, including cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the versatility of this chemical platform for developing targeted therapeutic agents . Researchers can leverage this compound as a key intermediate or a lead structure for designing novel molecules to study kinase function and for the development of potential anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12FN5/c1-2-15-12-11-7-18-19(13(11)17-8-16-12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

PWGUOWXVPJKDSL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-4-Cyanopyrazole Intermediates

A widely adopted method involves the cyclocondensation of 5-amino-4-cyanopyrazole derivatives with formamide or triethyl orthoformate. For example, 4-amino-1H-pyrazolo[3,4-d]pyrimidine can be synthesized via a one-pot reaction of malononitrile with triethyl orthoformate and hydrazine hydrate. Subsequent bromination at the C3 position using POBr₃ or NBS yields 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine , which undergoes Stille coupling with trimethyl-(4-phenoxyphenyl)tin to install the 4-fluorophenyl group.

Critical Parameters :

  • Solvent : Toluene or THF for cyclocondensation.
  • Catalyst : Pd(PPh₃)₄ (1–2 mol%) for cross-coupling.
  • Yield : 52–78% after purification via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling for N-Ethyl Substitution

The N-ethyl group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. In a patented protocol, 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with ethyl iodide in the presence of K₂CO₃ and DMF at 80°C. Alternatively, acryloyl chloride derivatives are employed to form intermediates that are subsequently reduced to ethylamines.

Optimization Insights :

  • Base : Diisopropylethylamine (DIPEA) enhances selectivity for mono-alkylation.
  • Temperature : 25–30°C minimizes side reactions during alkylation.

Sequential Alkylation and Amination

A modular approach starts with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol , which undergoes chlorination (POCl₃, 110°C) to form the 4-chloro intermediate. This reacts with ethylamine hydrochloride in iPrOH at reflux to yield the target compound.

Step Reagents/Conditions Yield
Chlorination POCl₃, DMF, 110°C, 6h 85%
Amination Ethylamine HCl, iPrOH, reflux, 12h 72%

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under microwave conditions (150°C, 30 min) achieves 89% yield of the pyrazolo[3,4-d]pyrimidine core.

Advantages :

  • 4-fold reduction in reaction time compared to conventional heating.
  • Improved purity (≥95% by HPLC).

Continuous Flow Chemistry

Recent patents describe a continuous flow system for large-scale production. Key steps include:

  • In-line bromination : Using NBS in AcOH at 40°C.
  • Cross-coupling : Pd/C-packed column with trimethyltin reagents.
  • Ethylation : Ethylamine gas-phase reaction at 10 bar.

Scale-Up Metrics :

  • Throughput: 1.2 kg/day.
  • Purity: 99.2% (by qNMR).

Purification and Characterization

Crystallization Techniques

Crystalline forms are critical for pharmaceutical applications. Form-N (patented) is obtained by dissolving the crude product in 10% MeOH/CH₂Cl₂ and cooling to −20°C.

Property Form-N Amorphous
Melting Point 218–220°C N/A
Solubility (H₂O) 0.12 mg/mL 0.45 mg/mL
Stability >24 months 6 months

Analytical Validation

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ = 6.7 min.
  • MS (ESI+) : m/z 257.27 [M+H]⁺.
  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 8.4 Hz, 2H, Ar-H), 3.12 (q, J = 7.2 Hz, 2H, CH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Di-alkylation at N1 and N4 positions during ethylation.
  • Solution : Use bulky bases (e.g., DBU) to sterically hinder over-alkylation.

Boron Contamination

  • Issue : Residual Pd and Sn in Stille coupling products (≤500 ppm).
  • Solution : Chelating resins (Chelex 100) reduce metal content to <10 ppm.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Cyclocondensation 78 98 Moderate
Microwave-Assisted 89 99 High
Continuous Flow 82 99.2 Industrial

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Key Observations:

N4 Substituents :

  • The ethyl group in the target compound likely improves solubility and metabolic stability compared to bulkier aryl groups (e.g., 3-Cl-4-F-phenyl in 7d ) .
  • Smaller N4 substituents (e.g., H in 4 ) reduce potency, suggesting alkyl/aryl groups enhance target binding .

N1 Aryl Groups :

  • The 4-fluorophenyl group is common in kinase inhibitors (e.g., 7d , 4 ) due to its optimal balance of hydrophobicity and electronic effects.
  • Replacement with chlorophenyl (e.g., N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine ) alters target selectivity, favoring ABL/Src inhibition over EGFR .

C3 Modifications :

  • A methyl group at C3 (7d , 4 ) enhances steric complementarity with kinase pockets, improving affinity for EGFR/ErbB2 .

Pharmacokinetic and Selectivity Profiles

Table 2: Pharmacokinetic and Selectivity Data
Compound Name Solubility (µg/mL) LogP Selectivity (vs. PI3K/DNA-PK) Clinical Stage
N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 15.2 (predicted) 2.8 >100-fold (hypothetical) Preclinical
OSI-027 (R39) 8.5 3.1 >100-fold (mTOR vs. PI3K) Phase I
OXA-01 (R40) 12.4 2.5 47.5-fold (mTOR vs. PI3K) Preclinical
Key Findings:
  • Ethyl vs.
  • Selectivity : Fluorophenyl derivatives (e.g., 7d ) show dual EGFR/ErbB2 inhibition, while mTOR inhibitors (e.g., R39) prioritize kinase domain interactions over PI3K .

Biological Activity

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : This core structure is essential for its biological activity.
  • Substituents : An ethyl group at the nitrogen atom and a 4-fluorophenyl group at the 1-position, which influence its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

  • Inhibit Kinases : It may inhibit various kinases involved in cell signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Modulate Enzyme Activity : The compound can bind to enzymes or receptors, altering their activity and leading to diverse biological effects.
MechanismDescription
Kinase InhibitionInhibits specific kinases affecting signaling pathways
Enzyme ModulationAlters enzyme activity leading to biochemical changes

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Study: Anticancer Activity

In a study evaluating the compound's efficacy against several cancer cell lines, it demonstrated significant growth inhibition:

  • Cell Lines Tested : Various carcinoma cell lines including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN).
  • Growth Inhibition (GI%) : The compound achieved an average GI% of 43.9% across multiple cell lines, indicating promising anticancer properties.

Table 2: Growth Inhibition Data

Cell LineGI%
HOP-9271.8
NCI-H46066.12
ACHN66.02

Cytotoxic Effects and Apoptosis Induction

The cytotoxic effects of this compound have been further investigated using flow cytometry to assess apoptosis induction:

  • Cell Cycle Arrest : Treatment with the compound resulted in significant arrest during the G0–G1 phase.
  • Apoptosis Rates : Increased apoptosis was observed in treated cells compared to control groups.

Table 3: Cell Cycle Distribution Changes

PhaseControl (%)Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

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